molecular formula C23H25N3O5S2 B2417994 N-(4-ethoxyphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 866810-61-9

N-(4-ethoxyphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2417994
CAS RN: 866810-61-9
M. Wt: 487.59
InChI Key: CAQDYILLZYSLQX-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H25N3O5S2 and its molecular weight is 487.59. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Applications

Research on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has shown these compounds to have moderate anticonvulsant activity. The study highlights the synthesis process, pharmacological evaluation, and the structure-activity relationship within this class of compounds, suggesting potential for further development of anticonvulsant agents (Severina et al., 2020).

Antimicrobial and Antifungal Applications

A study on the synthesis of thiazoles and their fused derivatives explored their antimicrobial activities against bacterial and fungal isolates. This research provides a foundation for the development of novel antimicrobial agents, highlighting the broad-spectrum potential of such compounds (Wardkhan et al., 2008).

Antitumor Activities

The synthesis and evaluation of antitumor activities of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were investigated, showing potent anticancer activity against various human cancer cell lines. These findings suggest the therapeutic potential of these compounds in cancer treatment (Hafez & El-Gazzar, 2017).

Enzyme Inhibition Studies

Research on 5-aryl thiophenes bearing sulphonylacetamide moieties included DFT studies and evaluation of their antibacterial and anti-urease activities. The study's findings contribute to the understanding of the molecular basis of enzyme inhibition and the development of new inhibitors (Noreen et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethoxyphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves the reaction of 4-ethoxyaniline with ethyl chloroacetate to form N-(4-ethoxyphenyl)glycine ethyl ester. This intermediate is then reacted with thionyl chloride to form N-(4-ethoxyphenyl)glycine ethyl ester chloride. The resulting compound is then reacted with 5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol to form the final product.", "Starting Materials": [ "4-ethoxyaniline", "ethyl chloroacetate", "thionyl chloride", "5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol" ], "Reaction": [ "Step 1: 4-ethoxyaniline is reacted with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate to form N-(4-ethoxyphenyl)glycine ethyl ester.", "Step 2: N-(4-ethoxyphenyl)glycine ethyl ester is then reacted with thionyl chloride in the presence of a base such as pyridine to form N-(4-ethoxyphenyl)glycine ethyl ester chloride.", "Step 3: N-(4-ethoxyphenyl)glycine ethyl ester chloride is then reacted with 5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base such as triethylamine to form the final product N-(4-ethoxyphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide." ] }

CAS RN

866810-61-9

Molecular Formula

C23H25N3O5S2

Molecular Weight

487.59

IUPAC Name

N-(4-ethoxyphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H25N3O5S2/c1-4-31-18-9-7-17(8-10-18)25-21(27)14-32-23-24-13-20(22(28)26-23)33(29,30)19-11-5-16(6-12-19)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,25,27)(H,24,26,28)

InChI Key

CAQDYILLZYSLQX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)C

solubility

not available

Origin of Product

United States

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